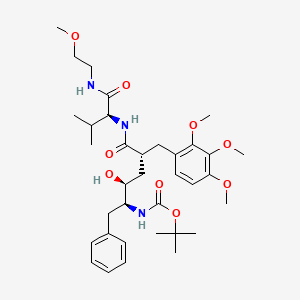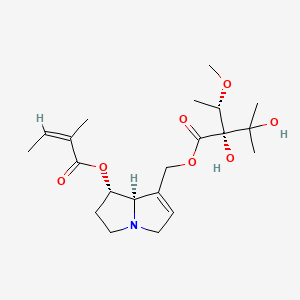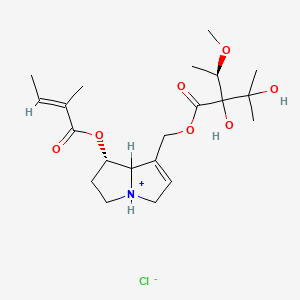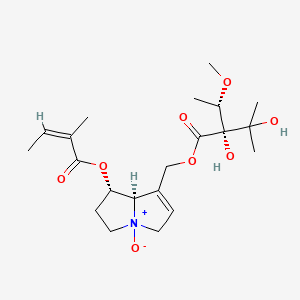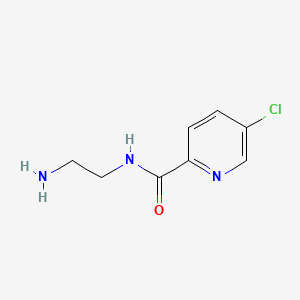
Lazabemide
Übersicht
Beschreibung
Lazabemid ist eine organische Verbindung mit der chemischen Formel C₈H₁₀ClN₃O und einem Molekulargewicht von 199,64 g/mol . Es ist ein reversibler und selektiver Inhibitor der Monoaminoxidase B (MAO-B), einem Enzym, das Dopamin im Gehirn abbaut . Lazabemid wurde ursprünglich als Antiparkinsonmittel entwickelt, wurde aber nie vermarktet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Lazabemid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 5-Chlorpyridin-2-carbonsäure mit N-(2-Aminoethyl)carbaminsäure-tert-butylester in Gegenwart von Carbonyldiimidazol (CDI) in Tetrahydrofuran (THF) unter Rückflussbedingungen . Die resultierende Verbindung wird dann mit Trifluoressigsäure in Dichlormethan hydrolysiert, gefolgt von der Behandlung mit ethanolischer Salzsäure, um Lazabemidhydrochlorid zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Lazabemid beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie zum Einsatz kommen, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Lazabemid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Lazabemid kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Lazabemid modifizieren.
Substitution: Substitutionsreaktionen können am Chloratom oder an anderen reaktiven Stellen am Molekül auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Metaboliten erzeugen, während Substitutionsreaktionen verschiedene Derivate mit modifizierten funktionellen Gruppen ergeben können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der MAO-B-Hemmung und Enzymkinetsik.
Biologie: Untersucht auf seine Auswirkungen auf den Dopamin-Stoffwechsel und den Neuroprotection.
Medizin: Als potenzielle Behandlung für Parkinson-Krankheit und andere neurodegenerative Erkrankungen untersucht.
Industrie: Verwendung bei der Entwicklung von Prodrugs und anderen pharmazeutischen Formulierungen
Wirkmechanismus
Lazabemid übt seine Wirkung aus, indem es selektiv Monoaminoxidase B (MAO-B) hemmt, ein Enzym, das für den Abbau von Dopamin im Gehirn verantwortlich ist . Durch die Hemmung von MAO-B erhöht Lazabemid den Dopaminspiegel, was dazu beitragen kann, die Symptome der Parkinson-Krankheit zu lindern. Die Hemmung ist reversibel, d. h. die Enzymaktivität kehrt nach Absetzen des Medikaments auf den Ausgangswert zurück .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study MAO-B inhibition and enzyme kinetics.
Biology: Investigated for its effects on dopamine metabolism and neuroprotection.
Medicine: Explored as a potential treatment for Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of prodrugs and other pharmaceutical formulations
Wirkmechanismus
Target of Action
Lazabemide primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of dopamine, a neurotransmitter. By inhibiting MAO-B, this compound slows the depletion of dopamine stores in conditions like Parkinson’s disease .
Mode of Action
This compound is a reversible and selective inhibitor of MAO-B . It binds to the MAO-B enzyme, causing rapid and complete inhibition. The enzyme activity returns to baseline values approximately 36 hours after drug discontinuation . This interaction results in elevated dopamine levels, particularly when this compound is administered alongside L-Dopa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting MAO-B, this compound slows the breakdown of dopamine, leading to an increase in dopamine levels . This has a significant impact on conditions like Parkinson’s disease, where dopamine levels are typically depleted.
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, oral bioavailability, half-life, and plasma level variations are key factors that influence a drug’s pharmacokinetics .
Result of Action
The primary molecular effect of this compound is the inhibition of MAO-B , leading to increased dopamine levels . On a cellular level, this results in enhanced dopaminergic signaling, which can help alleviate symptoms in conditions characterized by dopamine depletion, such as Parkinson’s disease .
Safety and Hazards
Zukünftige Richtungen
While Lazabemide was never marketed, research has been conducted on the development of a prodrug with L-dopa to overcome the problems associated with L-dopa absorption . Further preclinical evaluation of the L-dopa–this compound prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development .
Biochemische Analyse
Biochemical Properties
Lazabemide interacts with the enzyme monoamine oxidase B (MAO-B). It acts as an inhibitor, slowing the depletion of dopamine stores in conditions like Parkinson’s disease and elevating dopamine levels produced by exogenously administered L-dopa . The interaction between this compound and MAO-B is anticipated to protect L-dopa against peripheral decarboxylation and possibly also enhance the membrane permeability of the prodrug .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it modestly decreases cell viability at high concentrations (100 μM) while enhancing IL-6 production in unstimulated Rheumatoid Arthritis Synovial Fibroblasts (RASFs) and decreasing IL-6 in TNF stimulated cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the MAO-B enzyme. This inhibition is reversible and results in the slowing of dopamine depletion in conditions like Parkinson’s disease . This compound is linked at the carboxylate with the primary aminyl functional group of L-dopa via an amide, a strategy which is anticipated to protect L-dopa against peripheral decarboxylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been observed that this compound causes a rapid and reversible inhibition of MAO-B activity in platelets . The duration of complete inhibition was dose-dependent and ranged from 16 h with 100 mg to 36 h with 350 mg .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the monoamine oxidase (MAO) system. It acts as an inhibitor of the MAO-B enzyme, affecting the metabolism of dopamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lazabemide can be synthesized through a multi-step process. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester in the presence of carbonyl diimidazole (CDI) in tetrahydrofuran (THF) under reflux conditions . The resulting compound is then hydrolyzed with trifluoroacetic acid in dichloromethane, followed by treatment with ethanolic hydrochloric acid to obtain this compound hydrochloride .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lazabemide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the chlorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while substitution reactions can yield various derivatives with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
Lazabemid wird mit anderen MAO-B-Inhibitoren wie Selegilin, Rasagilin und Safinamid verglichen . Während Selegilin und Rasagilin irreversible Inhibitoren sind, sind Lazabemid und Safinamid reversible Inhibitoren. Die reversible Hemmung und hohe Selektivität von Lazabemid für MAO-B machen es unter diesen Verbindungen einzigartig .
Liste ähnlicher Verbindungen
- Selegilin
- Rasagilin
- Safinamid
- Toloxaton
- Clorgylin
- Pargylin
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRLKWWVNUZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048294 | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-84-8 | |
| Record name | Lazabemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lazabemide interact with its target, MAO-B?
A1: this compound acts as a competitive and reversible inhibitor of MAO-B. [, , , , , ] It binds to the active site of the enzyme, preventing the binding and subsequent breakdown of monoamine neurotransmitters like dopamine. [, , , , ]
Q2: What are the downstream effects of MAO-B inhibition by this compound?
A2: Inhibiting MAO-B with this compound leads to increased levels of dopamine in the brain. [, , , ] This is particularly relevant in the context of Parkinson's disease, where dopamine deficiency contributes to motor symptoms. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C17H21ClN4O2 and a molecular weight of 348.84 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not extensively discussed in the provided research, this compound's structural characterization likely involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, ]
Q5: Does this compound possess any inherent catalytic properties?
A5: this compound itself does not exhibit catalytic properties. Its primary function is to inhibit the catalytic activity of MAO-B. [, , , ]
Q6: What are the primary applications of this compound based on its MAO-B inhibitory activity?
A6: this compound's primary application has been explored in the context of treating Parkinson's disease, aiming to alleviate motor symptoms by increasing dopamine levels. [, , , ] Additionally, its potential as a smoking cessation aid has been investigated. []
Q7: Have computational methods been employed in this compound research?
A7: Yes, molecular docking simulations have been utilized to understand how this compound interacts with the active site of MAO-B. [, , ] These simulations provide insights into the binding mode and potential structural modifications for enhanced activity.
Q8: How do structural modifications of this compound influence its activity and selectivity?
A8: Research indicates that specific structural features are crucial for this compound's MAO-B inhibitory activity and selectivity. [, , , , ] For instance, the presence of a substituted 4-(arylmethoxy)phenyl group significantly impacts its potency and selectivity towards MAO-B. []
Q9: What is known about the pharmacokinetic profile of this compound?
A9: Studies show that this compound is rapidly absorbed and eliminated, with a half-life of approximately 8-9 hours. [] It undergoes both linear and non-linear elimination pathways, and steady-state plasma concentrations are typically achieved after three days of twice-daily dosing. [, ]
Q10: How does the pharmacodynamic profile of this compound correlate with its pharmacokinetics?
A10: this compound's rapid onset and reversible inhibition of MAO-B aligns with its pharmacokinetic properties. [, ] The twice-daily dosing regimen aims to maintain continuous enzyme inhibition throughout the day, compensating for its relatively short half-life. []
Q11: What in vitro models have been used to study this compound's activity?
A11: In vitro studies have utilized enzyme assays with rat brain homogenates and recombinant human MAO isoforms to assess this compound's inhibitory potency and selectivity. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



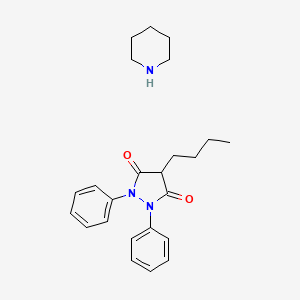
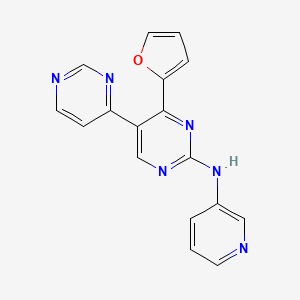
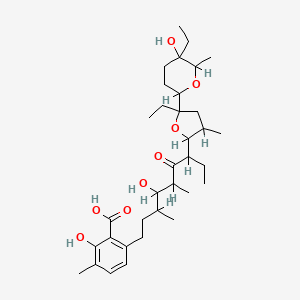
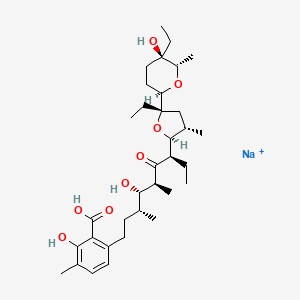
![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

